

# UNC0642: In Vitro Application Notes and Protocols for Epigenetic Research

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## Compound of Interest

Compound Name: *UNC0642*

Cat. No.: *B611572*

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**UNC0642** is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).<sup>[1][2]</sup> It acts as a substrate-competitive inhibitor, preventing the methylation of histone H3 at lysine 9 (H3K9).<sup>[2][3]</sup> This inhibition of H3K9 mono- and di-methylation leads to alterations in gene expression and can induce apoptosis in various cancer cell lines.<sup>[4][5]</sup>

**UNC0642** is a valuable chemical probe for studying the biological roles of G9a and GLP in health and disease and is noted for its improved pharmacokinetic properties over previous inhibitors, making it suitable for in vivo studies as well.<sup>[6][7]</sup>

## Quantitative Data Summary

The following table summarizes the reported in vitro working concentrations and IC50 values for **UNC0642** in various cell lines and assays.

Cell Line	Assay Type	IC50 Value	Reference
T24 (Human Bladder Cancer)	Cell Viability (SRB)	9.85 ± 0.41 µM	[4]
J82 (Human Bladder Cancer)	Cell Viability (SRB)	13.15 ± 1.72 µM	[4]
5637 (Human Bladder Cancer)	Cell Viability (SRB)	9.57 ± 0.37 µM	[4]
MDA-MB-231 (Human Breast Cancer)	H3K9me2 Reduction (In-Cell Western)	110 nM	[6][8]
U2OS (Human Osteosarcoma)	H3K9me2 Reduction (In-Cell Western)	130 nM	[6]
PC3 (Human Prostate Cancer)	H3K9me2 Reduction (In-Cell Western)	130 nM	[6]
PANC-1 (Human Pancreatic Cancer)	H3K9me2 Reduction (In-Cell Western)	40 nM	[6][9]
Neuroblastoma (MYCN-amplified)	Cell Viability (MTT)	Average 15 µM	[7]
Neuroblastoma (non-MYCN-amplified)	Cell Viability (MTT)	Average 32 µM	[7]

## Signaling Pathway

**UNC0642** inhibits the enzymatic activity of G9a and GLP, which are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark is generally associated with transcriptional repression. By inhibiting G9a/GLP, **UNC0642** leads to a decrease in global H3K9me2 levels, resulting in the reactivation of silenced genes, including those involved in apoptosis, and subsequent cancer cell death.[3][4]



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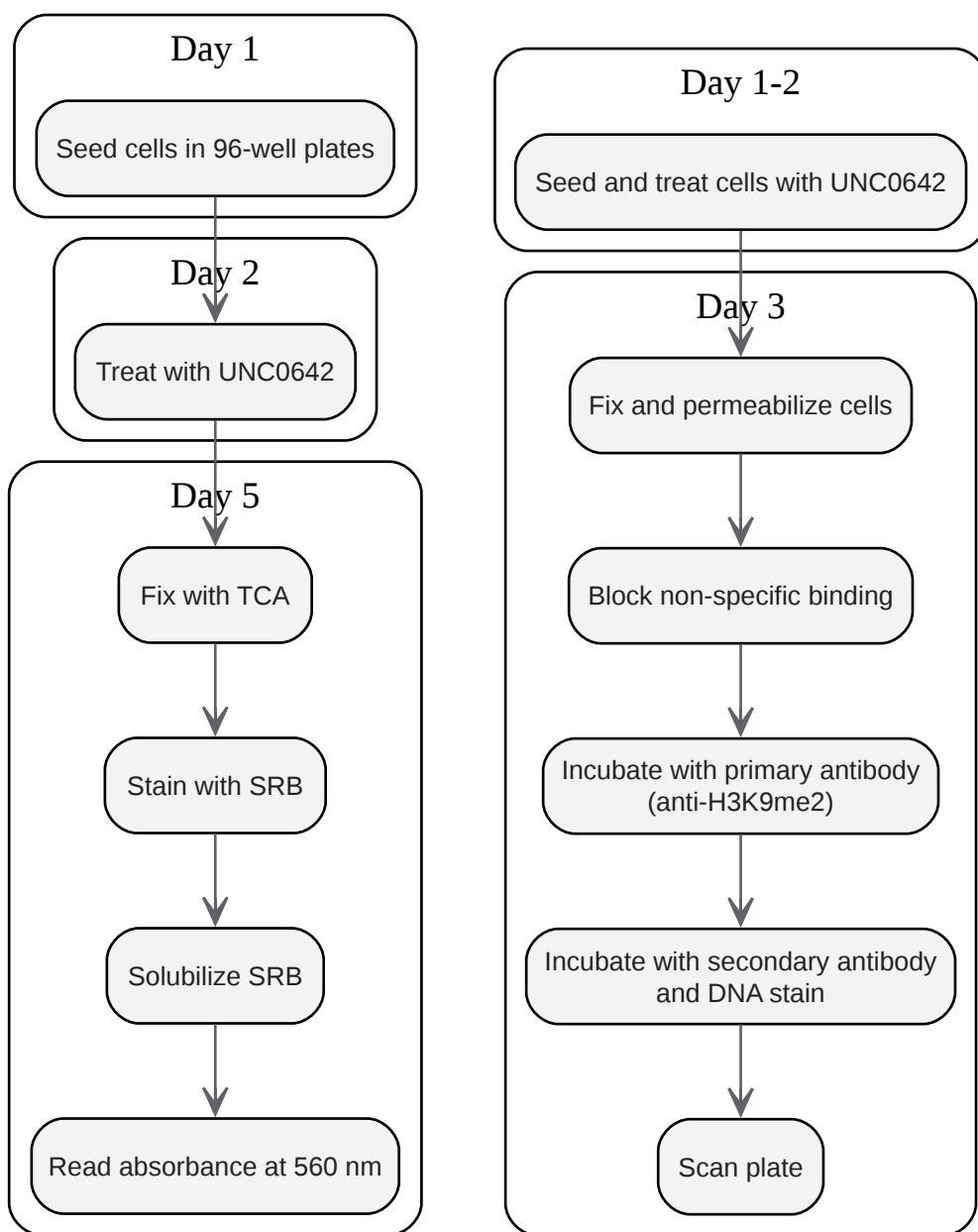
Caption: **UNC0642** inhibits G9a/GLP, reducing H3K9me2 and reactivating apoptotic genes.

## Experimental Protocols

### Cell Viability Assay (SRB Assay)

This protocol is adapted from a study on human bladder cancer cells.[\[4\]](#)

Experimental Workflow:



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## References

- 1. UNC0642 (PD000018, RNAMYQYRYFY-UHFFFAOYSA-N) [probes-drugs.org]
- 2. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 3. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC0642 | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
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